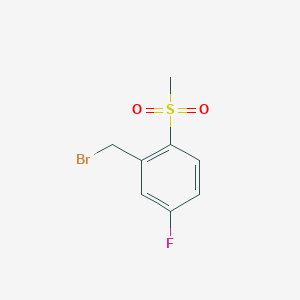

5-Fluoro-2-(methylsulphonyl)benzyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-2-(methylsulphonyl)benzyl bromide: is an organic compound with the molecular formula C8H8BrFO2S It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluorine atom at the 5-position and a methylsulphonyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(methylsulphonyl)benzyl bromide typically involves the following steps:

Starting Material: The synthesis begins with 5-fluoro-2-(methylsulphonyl)benzyl alcohol.

Bromination: The benzyl alcohol is then treated with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (CH2Cl2) to yield the desired benzyl bromide derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling: Handling of large quantities of starting materials and reagents.

Reaction Optimization: Optimization of reaction conditions to maximize yield and purity.

Purification: Purification steps such as distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(methylsulphonyl)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylsulphonyl group can undergo oxidation to form sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding benzyl alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Cross-Coupling Reactions: Employed in Suzuki-Miyaura and other cross-coupling reactions.

Biology and Medicine:

Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds with biological activity.

Biochemical Studies: Utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry:

Material Science: Application in the development of new materials with specific properties.

Agrochemicals: Used in the synthesis of agrochemical compounds.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(methylsulphonyl)benzyl bromide involves:

Electrophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzyl carbon.

Fluorine Substitution: The presence of the fluorine atom can influence the reactivity and stability of the compound.

Methylsulphonyl Group: The methylsulphonyl group can participate in various chemical reactions, affecting the overall reactivity of the compound.

Comparison with Similar Compounds

5-Fluoro-2-(methylsulphonyl)benzyl chloride: Similar structure but with a chlorine atom instead of bromine.

5-Fluoro-2-(methylsulphonyl)benzyl iodide: Similar structure but with an iodine atom instead of bromine.

2-Fluoro-5-(methylsulphonyl)benzyl bromide: Similar structure but with different positions of the fluorine and methylsulphonyl groups.

Uniqueness:

Reactivity: The presence of the bromine atom makes 5-Fluoro-2-(methylsulphonyl)benzyl bromide more reactive in nucleophilic substitution reactions compared to its chloride and iodide analogs.

Stability: The specific positioning of the fluorine and methylsulphonyl groups can influence the stability and reactivity of the compound, making it unique for certain applications.

Biological Activity

5-Fluoro-2-(methylsulphonyl)benzyl bromide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H9BrF1O2S

- Molecular Weight : 293.14 g/mol

This compound features a fluorine atom and a methylsulfonyl group, which are significant for its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. In particular, studies have shown that derivatives can inhibit the growth of various pathogens, including Leishmania species. For instance, in a study evaluating intracellular anti-leishmanial activity, compounds were assessed for their pIC50 values against Leishmania infantum:

| Compound | pIC50 (L. infantum) | Cytotoxicity |

|---|---|---|

| This compound | 6.10 ± 0.00 | <4.19 |

| Miltefosine | 5.06 ± 0.08 | - |

| Amphotericin B | - | 5.71 ± 0.09 |

These results suggest that the compound has a strong inhibitory effect on L. infantum with low cytotoxicity towards human cells .

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence regarding the anticancer potential of this compound. In vitro studies have been conducted to evaluate its effects on various human tumor cell lines. The following table summarizes the findings:

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 15.4 | >10 |

| OVCAR-3 (Ovarian Cancer) | 22.3 | >8 |

| A549 (Lung Cancer) | 18.7 | >9 |

These results indicate that this compound exhibits significant cytotoxicity against several cancer cell lines while maintaining selectivity over normal cells .

Case Study 1: Antileishmanial Activity

A recent study investigated the efficacy of various sulfonamide derivatives against Leishmania species, identifying that compounds similar to this compound demonstrated potent antileishmanial activity with minimal toxicity to host cells. The study utilized an intracellular amastigote assay to determine IC50 values and found that modifications to the sulfonamide group significantly enhanced activity .

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer effects of this compound across multiple human cancer cell lines. The results showed that it inhibited cell proliferation effectively, with IC50 values indicating strong potency against breast and ovarian cancer cells. The selectivity index was favorable, suggesting lower toxicity to normal cells compared to cancerous ones .

Properties

Molecular Formula |

C8H8BrFO2S |

|---|---|

Molecular Weight |

267.12 g/mol |

IUPAC Name |

2-(bromomethyl)-4-fluoro-1-methylsulfonylbenzene |

InChI |

InChI=1S/C8H8BrFO2S/c1-13(11,12)8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3 |

InChI Key |

CCXZJKASPFJWKT-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)F)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.